(4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione typically involves the condensation of 3,5-dichlorophenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolidine-3,5-dione are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a promising lead in drug discovery.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
- (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione lies in its specific functional groups and their arrangement. The presence of both nitro and dichlorophenyl groups may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject for further study.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C20H12Cl2N4O4 |
---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H12Cl2N4O4/c21-12-8-13(22)10-17(9-12)25-20(28)18(19(27)23-25)11-16-2-1-7-24(16)14-3-5-15(6-4-14)26(29)30/h1-11H,(H,23,27)/b18-11- |
InChI Key |
FSQPFOVICRATBY-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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